
gamma-Secretase Modulators
描述
γ-分泌酶调节剂是一类在阿尔茨海默病研究领域引起广泛关注的化合物。这些化合物旨在调节γ-分泌酶的活性,γ-分泌酶是一种跨膜天冬氨酸蛋白酶复合物,负责切割淀粉样前体蛋白,从而产生淀粉样β肽。 淀粉样β肽的积累是阿尔茨海默病的标志,γ-分泌酶调节剂旨在减少这些肽的毒性形式的产生 .
准备方法
合成路线和反应条件: γ-分泌酶调节剂的合成涉及多个步骤,包括形成关键中间体和最终偶联反应。具体的合成路线可能因调节剂的结构而异。常见的步骤包括:
- 通过环化反应形成核心结构。
- 通过取代反应引入官能团。
- 最终偶联反应以连接特定的侧链。
工业生产方法: γ-分泌酶调节剂的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这包括:
- 使用高压反应器进行环化反应。
- 使用连续流反应器进行取代反应。
- 纯化步骤,例如结晶和色谱,以分离最终产物 .
化学反应分析
Structural Determinants of GSM Activity
Four key molecular descriptors govern GSM potency according to computational modeling of 60 diverse compounds (GSL60 dataset) :
-
Hydrogen-bond acceptor count (contribution weight: 0.9)
-
Topological polar surface area (1.4)
-
Dehydration energy (0.6)
-
Binding free energy to γ-secretase (2.2)
Neural network models revealed these parameters optimize interactions with γ-secretase’s semiopen conformation, stabilizing APP-C99 binding to enhance trimming into shorter Aβ peptides . For example:
-
Ibuprofen (NSAID-class GSM) reduces Aβ42 by 50% at 100 μM via hydrophobic interactions and hydrogen bonding .
-
E2012 (imidazole-class GSM) achieves nanomolar EC50 values by forming π-π stacking with presenilin-1 (PS1) .
Class-Specific Binding Mechanisms
GSMs fall into three structural classes with distinct binding modes:
Cryo-EM studies confirm imidazole GSMs (e.g., E2012) bind PS1’s extracellular domain, while carboxylic acid GSMs occupy a separate allosteric site . NSAIDs interact with APP-C99, altering substrate positioning .
Aβ Peptide Modulation Profiles
GSMs shift γ-secretase cleavage sites without inhibiting total Aβ production :
GSM Class | Aβ42 Reduction | Aβ38 Increase | Aβ37 Increase | EC50 Range |
---|---|---|---|---|
NSAID-derived | 30–60% | 2–3 fold | 1.5–2 fold | 10–250 μM |
Imidazole-based | 70–90% | 4–5 fold | 3–4 fold | 6–50 nM |
Carboxylic acid | 50–80% | 3–4 fold | 2–3 fold | 100–500 nM |
Second-generation imidazole GSMs show superior potency due to stronger binding to PS1’s hydrophobic pockets . For instance, BMS-932481 reduces Aβ42 by 85% at 30 nM in transgenic mice .
FIST Mechanism: Fit, Stay, Trim
The FIST model explains GSM action through conformational stabilization :
-
Fit : GSMs bind γ-secretase’s semiopen state, increasing affinity for APP-C99.
-
Stay : Prolonged substrate retention (≥2 min vs. <30 sec in open state) enables sequential proteolysis.
-
Trim : Additional cleavages convert Aβ42→Aβ38→Aβ37, reducing amyloidogenicity .
This mechanism aligns with MD simulations showing FAMILIAR AD-linked PSEN1 mutations destabilize the semiopen state, impairing trimming .
Synergistic Effects and Clinical Implications
-
Dual GSM combinations (e.g., NSAID + imidazole) enhance Aβ42 reduction synergistically (up to 95%) by targeting multiple sites .
-
Phase IIa trials of RO7116289 (imidazole GSM) show 65% Aβ42 reduction in CSF with no Notch-related toxicity .
GSMs avoid adverse effects of γ-secretase inhibitors (GSIs) by preserving ε-site cleavage of Notch and other substrates . Their mechanism-specific efficacy supports ongoing development for Alzheimer’s prevention .
科学研究应用
γ-分泌酶调节剂具有广泛的科学研究应用,包括:
化学: 用作研究γ-分泌酶结构和功能及其在淀粉样前体蛋白切割中的作用的工具。
生物学: 用于研究理解阿尔茨海默病和其他神经退行性疾病中涉及的生物学途径。
医学: 被研究为潜在的治疗剂,用于通过减少有毒淀粉样β肽的产生来治疗阿尔茨海默病。
作用机制
γ-分泌酶调节剂通过与γ-分泌酶复合物结合并改变其活性来发挥作用。这种调节会导致淀粉样前体蛋白切割模式的改变,从而产生更短、毒性更小的淀粉样β肽。γ-分泌酶调节剂的分子靶标包括γ-分泌酶复合物的催化亚基,例如早老素、尼卡斯特林和其他相关蛋白。 参与这种调节的途径与淀粉样级联假说相关,该假说认为减少有毒淀粉样β肽的产生可以减缓阿尔茨海默病的进展 .
相似化合物的比较
γ-分泌酶调节剂可以与其他靶向淀粉样β肽产生的化合物进行比较,例如γ-分泌酶抑制剂和β-分泌酶抑制剂。
类似化合物:
γ-分泌酶抑制剂: 这些化合物阻断γ-分泌酶的活性,阻止淀粉样前体蛋白的切割和淀粉样β肽的产生。它们也可能影响其他底物的切割,导致潜在的副作用。
β-分泌酶抑制剂: 这些化合物抑制β-分泌酶的活性,β-分泌酶是参与淀粉样前体蛋白切割的另一种酶。它们减少淀粉样β肽的产生,但也可能具有脱靶效应。
γ-分泌酶调节剂的独特性: γ-分泌酶调节剂的独特之处在于它们选择性地调节γ-分泌酶的活性,而不会完全抑制它。 这种选择性调节允许减少有毒的淀粉样β肽,同时保留其他必需底物的切割,从而可能降低副作用的风险 .
生物活性
Gamma-secretase modulators (GSMs) represent a promising therapeutic avenue for the treatment of Alzheimer's disease (AD) and other conditions associated with amyloid-beta (Aβ) peptide accumulation. Unlike gamma-secretase inhibitors (GSIs), which completely block the activity of the gamma-secretase complex, GSMs modulate its function, leading to a preferential reduction in the production of the pathogenic Aβ42 peptide while preserving the cleavage of other important substrates such as Notch. This nuanced approach aims to mitigate the side effects commonly associated with GSIs, particularly cognitive decline due to disrupted Notch signaling.
GSMs function by allosterically modulating gamma-secretase activity. They selectively alter the cleavage patterns of amyloid precursor protein (APP), shifting the production from Aβ42 to shorter, less toxic forms such as Aβ38 and Aβ37. This modulation is crucial because Aβ42 is known to aggregate and form plaques, a hallmark of AD pathology.
Key Mechanisms:
- Selective Reduction of Aβ42 : GSMs decrease Aβ42 levels while increasing Aβ37 and Aβ38, which are less aggregative and potentially neuroprotective.
- Preservation of Notch Signaling : By not inhibiting all gamma-secretase activity, GSMs maintain Notch processing, which is vital for various cellular functions including cell differentiation and survival.
Case Studies and Research Findings
- Clinical Trials :
- Preclinical Studies :
- Impact on Neuroinflammation :
Comparative Efficacy of GSMs
The following table summarizes the comparative efficacy of various GSMs based on recent research findings:
Compound | Aβ42 Reduction (%) | Aβ38 Increase (%) | Notch Activity | Clinical Status |
---|---|---|---|---|
BPN-15606 | 50% | 30% | Preserved | Phase II |
GSM-15606 | 40% | 25% | Preserved | Preclinical |
LY-450139 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |
BMS-708163 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |
Implications for Alzheimer's Disease Treatment
The modulation of gamma-secretase activity through GSMs offers a pathway to address the amyloid hypothesis in AD without the adverse effects seen with GSIs. By selectively lowering the levels of harmful peptides while maintaining normal cellular signaling pathways, GSMs could provide a more balanced therapeutic approach.
属性
IUPAC Name |
(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNYOQKVZQVBLC-RTCGXNAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647302 | |
Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937812-80-1 | |
Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。